N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide
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Description
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide, also known as FPEB, is a chemical compound that is used in scientific research to study the function and regulation of certain receptors in the brain. This compound is a potent and selective agonist for the metabotropic glutamate receptor 5 (mGluR5), which plays an important role in regulating synaptic plasticity and neuronal excitability.
Scientific Research Applications
Adenosine A2B Receptor Antagonists
Compounds with the piperazine sulfonyl moiety have been developed and characterized as adenosine A2B receptor antagonists, exhibiting subnanomolar affinity and high selectivity. These antagonists show promise in treating conditions like asthma, cancer, and cardiovascular diseases due to their role in modulating adenosine signaling pathways (Borrmann et al., 2009).
Antibacterial Activities
Derivatives of piperazine have been synthesized and evaluated for their antibacterial activities, with some compounds showing effectiveness against various bacterial strains. This research points to the potential of such compounds in developing new antibacterial agents, which is critical in the face of increasing antibiotic resistance (Wu Qi, 2014).
Antimalarial Agents
Specific piperazine derivatives have been identified for their anti-malarial activity. The structural optimization of these compounds can lead to the development of new antimalarial therapies, addressing the urgent need for novel treatments against resistant strains of malaria (Cunico et al., 2009).
Synthesis and Chemical Properties
Research on the synthesis and properties of compounds containing piperazine and fluorophenyl groups, similar to the compound , contributes to a deeper understanding of their chemical behavior and potential as intermediates for further pharmaceutical development. For instance, the Fe-catalyzed synthesis of flunarizine, a drug used to treat migraines, showcases the utility of such compounds in synthesizing medically relevant molecules (Shakhmaev et al., 2016).
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3S/c23-20-9-11-21(12-10-20)25-14-16-26(17-15-25)30(28,29)18-13-24-22(27)8-4-7-19-5-2-1-3-6-19/h1-3,5-6,9-12H,4,7-8,13-18H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFCKLSUCVWHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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